N-{2-[(1E)-1-cyano-2-(2-nitrophenyl)eth-1-en-1-yl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}furan-2-carboxamide
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Overview
Description
N-{2-[(1E)-1-cyano-2-(2-nitrophenyl)eth-1-en-1-yl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}furan-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1E)-1-cyano-2-(2-nitrophenyl)eth-1-en-1-yl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}furan-2-carboxamide involves multiple steps, including the formation of the thiazole ring, the introduction of the cyano and nitrophenyl groups, and the final coupling with furan-2-carboxamide. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1E)-1-cyano-2-(2-nitrophenyl)eth-1-en-1-yl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}furan-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form various oxidation products.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Substitution: The thiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can lead to the formation of nitro derivatives, while reduction of the cyano group can yield amine derivatives.
Scientific Research Applications
N-{2-[(1E)-1-cyano-2-(2-nitrophenyl)eth-1-en-1-yl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(1E)-1-cyano-2-(2-nitrophenyl)eth-1-en-1-yl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and furan-2-carboxamide analogs, such as:
- Ethyl acetoacetate
- 4-Phenoxyaniline compound with tetrachlorostannane
Uniqueness
N-{2-[(1E)-1-cyano-2-(2-nitrophenyl)eth-1-en-1-yl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}furan-2-carboxamide is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
Molecular Formula |
C24H16N4O4S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[2-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H16N4O4S/c1-15-8-10-16(11-9-15)21-24(27-22(29)20-7-4-12-32-20)33-23(26-21)18(14-25)13-17-5-2-3-6-19(17)28(30)31/h2-13H,1H3,(H,27,29)/b18-13+ |
InChI Key |
NJVXGDUTOMQCTL-QGOAFFKASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C#N)NC(=O)C4=CC=CO4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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